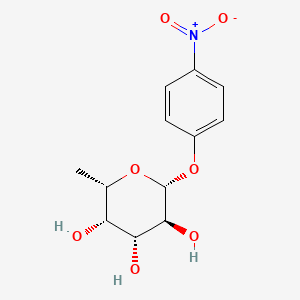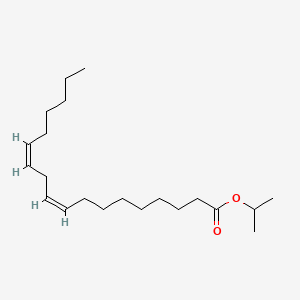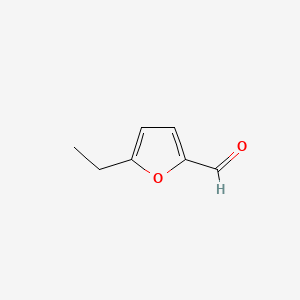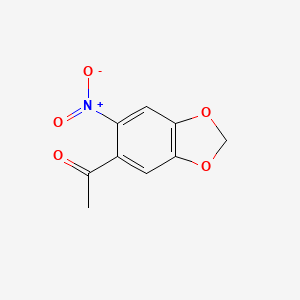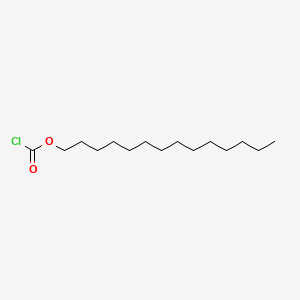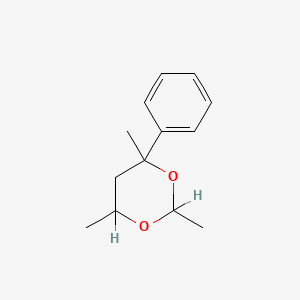
2,4,6-三甲基-4-苯基-1,3-二氧六环
描述
2, 4, 6-Trimethyl-4-phenyl-1, 3-dioxane, also known as floralate or vertacetal, belongs to the class of organic compounds known as 1, 3-dioxanes. These are organic compounds containing 1, 3-dioxane, an aliphatic six-member ring with two oxygen atoms in ring positions 1 and 3. 2, 4, 6-Trimethyl-4-phenyl-1, 3-dioxane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 4, 6-trimethyl-4-phenyl-1, 3-dioxane is primarily located in the membrane (predicted from logP). 2, 4, 6-Trimethyl-4-phenyl-1, 3-dioxane has a citrus, fresh, and gardenia taste.
科学研究应用
2,4,6-三甲基-4-苯基-1,3-二氧六环应用的综合分析:
香料行业
该化合物因其强烈的草本清新、绿色,通常是类似葡萄柚的香味,而被用于香料行业。 它存在于像Vertacetal® Coeur这样的香料成分中,这种成分表现出水果、大黄和风信子般的香味 .
化学合成
在化学合成中,2,4,6-三甲基-4-苯基-1,3-二氧六环用于捕获烷基异氰化物与二烷基乙炔二羧酸酯反应过程中形成的加合物。 这种应用突出了它在复杂化学过程中的作用 .
储存和运输效率
该化合物用于通过最小化感官惰性或不利压舱物成分的比例来降低运输和储存成本。 这种应用在成本效率至关重要的工业环境中尤其重要 .
作用机制
Target of Action
The primary target of 2,4,6-Trimethyl-4-phenyl-1,3-dioxane is the olfactory receptors in the human nose . This compound is primarily used in the fragrance industry due to its strong, herbaceous-fresh, green, and typically grapefruit-like odor .
Mode of Action
2,4,6-Trimethyl-4-phenyl-1,3-dioxane interacts with the olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of its unique scent . This interaction is facilitated by the compound’s specific molecular structure, which fits into the binding site of the olfactory receptors .
Biochemical Pathways
Upon binding to the olfactory receptors, 2,4,6-Trimethyl-4-phenyl-1,3-dioxane initiates a cascade of biochemical reactions. These reactions involve a series of signal transduction pathways that ultimately lead to the perception of smell. The specific pathways affected by this compound are complex and involve numerous biochemical and neurological processes .
Pharmacokinetics
Given its use in the fragrance industry, it can be inferred that the compound is readily absorbed through the nasal mucosa upon inhalation . Its distribution, metabolism, and excretion would likely depend on various factors, including its chemical structure and the individual’s metabolic processes .
Result of Action
The molecular and cellular effects of 2,4,6-Trimethyl-4-phenyl-1,3-dioxane’s action primarily involve the stimulation of olfactory receptors and the subsequent initiation of signal transduction pathways. This leads to the perception of its characteristic scent, contributing to the overall sensory experience of the fragrance or product in which it is included .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Trimethyl-4-phenyl-1,3-dioxane. For instance, the compound’s volatility and therefore its ability to reach the olfactory receptors can be affected by temperature and humidity . Additionally, the compound’s stability and scent may be influenced by its interaction with other ingredients in a fragrance mixture .
生化分析
Biochemical Properties
2,4,6-Trimethyl-4-phenyl-1,3-dioxane plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 2,4,6-Trimethyl-4-phenyl-1,3-dioxane to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can interact with transport proteins, affecting the transport of other molecules across cell membranes .
Cellular Effects
The effects of 2,4,6-Trimethyl-4-phenyl-1,3-dioxane on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. Furthermore, 2,4,6-Trimethyl-4-phenyl-1,3-dioxane can affect gene expression by modulating transcription factors and other regulatory proteins . Its impact on cellular metabolism includes alterations in the activity of metabolic enzymes and changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, 2,4,6-Trimethyl-4-phenyl-1,3-dioxane exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, 2,4,6-Trimethyl-4-phenyl-1,3-dioxane has been found to inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, it can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2,4,6-Trimethyl-4-phenyl-1,3-dioxane in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity . In in vitro studies, it has been observed that 2,4,6-Trimethyl-4-phenyl-1,3-dioxane remains relatively stable under controlled conditions, but its degradation products can have different biological effects . Long-term exposure to this compound in in vivo studies has shown potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,4,6-Trimethyl-4-phenyl-1,3-dioxane vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways . At higher doses, toxic or adverse effects can be observed, including liver toxicity and disruptions in normal metabolic processes. Threshold effects have been noted, where a specific dosage range leads to significant changes in biological activity.
属性
IUPAC Name |
2,4,6-trimethyl-4-phenyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10-9-13(3,15-11(2)14-10)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZPIUQRQRWIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC(O1)C)(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052157 | |
| Record name | 2,4,6-Trimethyl-4-phenyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
278.00 to 279.00 °C. @ 760.00 mm Hg | |
| Record name | 2,4,6-Trimethyl-4-phenyl-1,3-dioxane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036025 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5182-36-5 | |
| Record name | Floropal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5182-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxane, 2,4,6-trimethyl-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005182365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxane, 2,4,6-trimethyl-4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Trimethyl-4-phenyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethyl-4-phenyl-1,3-dioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-Trimethyl-4-phenyl-1,3-dioxane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036025 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper on 2,4,6-Trimethyl-4-phenyl-1,3-dioxane?
A: The research paper focuses on assessing the safety of 2,4,6-Trimethyl-4-phenyl-1,3-dioxane as a fragrance ingredient. [] This likely involves evaluating its potential toxicity, irritancy, and other safety-related parameters.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methylnaphth[2,1-d]oxazole](/img/structure/B1582312.png)



